molecular formula C15H17N5O2 B6510524 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 40799-92-6

8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6510524
CAS No.: 40799-92-6
M. Wt: 299.33 g/mol
InChI Key: RUNUZWJDXHRZTK-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives

Mechanism of Action

The exact mechanism of action of this compound is unknown . It’s important to note that understanding the mechanism of action of a compound often requires extensive biochemical and pharmacological studies.

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity .

Preparation Methods

The synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the benzyl(methyl)amino group: This step involves the substitution reaction where a benzyl(methyl)amino group is introduced to the purine core.

    Final modifications: Additional steps may be required to achieve the desired purity and yield of the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine structure.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-18(9-10-7-5-4-6-8-10)14-16-11-12(17-14)19(2)15(22)20(3)13(11)21/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNUZWJDXHRZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145500
Record name 3,9-Dihydro-1,3-dimethyl-8-[methyl(phenylmethyl)amino]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40799-92-6
Record name 3,9-Dihydro-1,3-dimethyl-8-[methyl(phenylmethyl)amino]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40799-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dihydro-1,3-dimethyl-8-[methyl(phenylmethyl)amino]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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